molecular formula C16H17ClN4O2S B7116849 N-(4-chloro-2-cyanophenyl)-1-(cyclopropylmethyl)-2-ethylimidazole-4-sulfonamide

N-(4-chloro-2-cyanophenyl)-1-(cyclopropylmethyl)-2-ethylimidazole-4-sulfonamide

Cat. No.: B7116849
M. Wt: 364.9 g/mol
InChI Key: DNMAENSCDDPARD-UHFFFAOYSA-N
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Description

N-(4-chloro-2-cyanophenyl)-1-(cyclopropylmethyl)-2-ethylimidazole-4-sulfonamide is a complex organic compound with a unique structure that includes a chloro-cyanophenyl group, a cyclopropylmethyl group, and an ethylimidazole sulfonamide group

Properties

IUPAC Name

N-(4-chloro-2-cyanophenyl)-1-(cyclopropylmethyl)-2-ethylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S/c1-2-15-19-16(10-21(15)9-11-3-4-11)24(22,23)20-14-6-5-13(17)7-12(14)8-18/h5-7,10-11,20H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMAENSCDDPARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN1CC2CC2)S(=O)(=O)NC3=C(C=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-cyanophenyl)-1-(cyclopropylmethyl)-2-ethylimidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the core imidazole structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. The exact synthetic route can vary depending on the desired purity and yield of the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-cyanophenyl)-1-(cyclopropylmethyl)-2-ethylimidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane). The reaction conditions can vary widely, but they often involve controlled temperatures, pressures, and pH levels to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-chloro-2-cyanophenyl)-1-(cyclopropylmethyl)-2-ethylimidazole-4-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or pathways.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-cyanophenyl)-1-(cyclopropylmethyl)-2-ethylimidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-chloro-2-cyanophenyl)-1-(cyclopropylmethyl)-2-ethylimidazole-4-sulfonamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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